Cas no 2089277-53-0 (5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid)

5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid
- 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid
-
- MDL: MFCD30724109
5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333394-1.0g |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 1g |
$914.0 | 2023-06-03 | |
Aaron | AR01E89T-2.5g |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 2.5g |
$2488.00 | 2025-02-10 | |
1PlusChem | 1P01E81H-50mg |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 50mg |
$315.00 | 2023-12-19 | |
Aaron | AR01E89T-250mg |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 250mg |
$647.00 | 2025-02-10 | |
1PlusChem | 1P01E81H-10g |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 10g |
$4919.00 | 2023-12-19 | |
Enamine | EN300-333394-0.5g |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 0.5g |
$713.0 | 2023-09-04 | |
Enamine | EN300-333394-0.05g |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 0.05g |
$212.0 | 2023-09-04 | |
Chemenu | CM473809-1g |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95%+ | 1g |
$1095 | 2023-03-24 | |
Enamine | EN300-333394-1g |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 1g |
$914.0 | 2023-09-04 | |
Enamine | EN300-333394-10g |
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid |
2089277-53-0 | 95% | 10g |
$3929.0 | 2023-09-04 |
5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid 関連文献
-
1. Book reviews
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acidに関する追加情報
Introduction to 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid (CAS No. 2089277-53-0) and Its Applications in Modern Chemical Biology
5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid, identified by the CAS number 2089277-53-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of oxolane derivatives, which are known for their versatility in pharmaceutical and agrochemical applications. The presence of a tert-butoxy group and a carboxylic acid moiety in its molecular structure imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry and drug development.
The 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid molecule exhibits a high degree of functionalization, which allows for diverse modifications and applications. The tert-butoxy group, a well-known protective group in organic synthesis, enhances the compound's stability under various reaction conditions, while the carboxylic acid functionality provides opportunities for further derivatization, such as esterification or amidation. These characteristics make it an attractive candidate for use in the synthesis of complex biomolecules and therapeutic agents.
In recent years, there has been growing interest in the development of novel oxolane derivatives for their potential biological activities. The 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid has been studied for its role in the synthesis of bioactive molecules that target specific biological pathways. For instance, researchers have explored its utility in the preparation of inhibitors for enzymes involved in metabolic disorders and inflammatory diseases. The compound's ability to undergo selective modifications has made it a valuable tool in medicinal chemistry.
One of the most compelling aspects of 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid is its application in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including signal transduction, DNA replication, and protein degradation. By designing molecules that selectively inhibit specific proteases, researchers can develop treatments for a wide range of diseases, such as cancer and autoimmune disorders. The structural features of 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid make it an ideal scaffold for such inhibitors.
Moreover, the compound has shown promise in the field of nanomedicine. Its ability to form stable complexes with other molecules has been exploited to create drug delivery systems that can target specific cells or tissues. For example, researchers have utilized 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid to develop nanoparticles that can deliver therapeutic agents directly to cancer cells while minimizing side effects on healthy tissues. This approach has significant implications for improving the efficacy and safety of cancer treatments.
The synthesis of 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve high yields and purity. The compound's stability under various conditions makes it suitable for large-scale production, which is essential for industrial applications.
In conclusion, 5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid (CAS No. 2089277-53-0) is a versatile and highly functional organic compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for drug development, protease inhibition, and nanomedicine. As research continues to uncover new applications for this compound, its importance in advancing therapeutic strategies is likely to grow even further.
2089277-53-0 (5-3-(tert-butoxy)-3-oxopropyloxolane-3-carboxylic acid) 関連製品
- 941971-36-4(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-4-(ethylsulfanyl)phenylacetamide)
- 1596856-87-9(1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene)
- 2732256-00-5(rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate)
- 2171814-67-6(3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)-2-hydroxypropanoic acid)
- 1818292-87-3(1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene)
- 2229592-38-3(3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid)
- 2034573-54-9(N-2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)
- 1150164-86-5(4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)
- 1435943-57-9(Benzene, 2-bromo-1,3-diethoxy-)
- 1052614-40-0(3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione)




